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Methyl6-(propylamino)nicotinate

Cat. No.: B11791719
M. Wt: 194.23 g/mol
InChI Key: DTPXRBTXSWNJOI-UHFFFAOYSA-N
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Description

Contextualization of Nicotinic Acid Derivatives as Versatile Synthetic Intermediates

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of modern organic synthesis. The pyridine (B92270) ring, functionalized with a carboxylic acid or its ester, serves as a highly versatile scaffold. These derivatives are not merely biological cofactors but are pivotal starting materials and intermediates in the synthesis of a vast array of more complex molecules. Their utility stems from the rich chemistry of the pyridine ring, which can undergo a variety of transformations, including nucleophilic and electrophilic substitutions, metal-catalyzed cross-coupling reactions, and functional group manipulations.

Researchers have extensively used nicotinic acid derivatives to construct agrochemicals, materials, and, most notably, pharmaceutical agents. The nitrogen atom in the pyridine ring can act as a basic center and a directing group, influencing the reactivity and conformation of the molecule. The ester functional group, as seen in methyl nicotinate (B505614), provides a handle for further reactions such as amide bond formation, reduction to an alcohol, or hydrolysis back to the carboxylic acid. google.comparchem.com

Overview of Aminonicotinate Scaffolds in Contemporary Chemical Research

The introduction of an amino group onto the nicotinate framework gives rise to aminonicotinate scaffolds, a class of compounds with significant value in medicinal chemistry and drug discovery. These scaffolds are considered "privileged structures" because they can interact with a variety of biological targets with high affinity. The amino group can act as a hydrogen bond donor or acceptor, a nucleophile, or a basic center, significantly influencing the pharmacological profile of the resulting molecule.

For instance, derivatives of 6-aminonicotinic acid have been investigated for their potential as therapeutic agents. Research has shown that esters of 6-aminonicotinic acid can serve as precursors to inhibitors of enzymes like 6-phosphogluconate dehydrogenase (6PGD), which is implicated in cancer metabolism. aksci.com Furthermore, methyl 6-aminonicotinate has been utilized as a key building block in the synthesis of selective inhibitors for histone deacetylase 3 (HDAC3), a target for breast cancer stem cells, and in the creation of glucokinase activators for potential diabetes therapy. This highlights the critical role of the aminonicotinate core in generating molecules with tailored biological activity.

Rationale for In-depth Investigation of Methyl 6-(propylamino)nicotinate within Synthetic Methodologies

Given the established importance of nicotinic acid derivatives and aminonicotinate scaffolds, an in-depth investigation into a specific analogue like Methyl 6-(propylamino)nicotinate is a logical step in synthetic methodology research. The rationale for studying this particular compound would be to explore how the N-propylation of the 6-amino group influences its chemical reactivity, physical properties, and potential applications as a synthetic intermediate.

The propyl group introduces increased lipophilicity compared to a simple amino group, which could be advantageous for solubility in organic solvents and for modifying the pharmacokinetic properties of downstream products. The secondary amine functionality also presents different synthetic possibilities compared to a primary amine.

A plausible and common method for its synthesis would involve the nucleophilic aromatic substitution of a suitable precursor, such as methyl 6-chloronicotinate, with propylamine (B44156). This type of reaction is a standard transformation in heterocyclic chemistry.

Table 1: Physicochemical Properties of Methyl 6-(propylamino)nicotinate

PropertyValueSource
CAS Number 1355223-63-0
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol

Without access to experimental data from peer-reviewed sources, any further discussion on its reactivity, applications, or detailed findings would be speculative and fall outside the standards of a scientifically rigorous article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B11791719 Methyl6-(propylamino)nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-(propylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(7-12-9)10(13)14-2/h4-5,7H,3,6H2,1-2H3,(H,11,12)

InChI Key

DTPXRBTXSWNJOI-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Propylamino Nicotinate

Historical and Current Approaches to Nicotinate (B505614) Ester Synthesis with Amination

The methodologies for synthesizing nicotinate esters bearing an amino substituent have progressed from classical, often strenuous, methods to more sophisticated and efficient modern techniques. Historically, the incorporation of an amino group onto the pyridine (B92270) ring, especially at the 2- and 6-positions, typically relied on nucleophilic aromatic substitution (SNAr) reactions. This often involved the displacement of a halide, most commonly chloride, from a chloronicotinate precursor with a suitable amine. Such reactions frequently necessitated harsh conditions, including high temperatures and pressures, and were sometimes plagued by the formation of side products and only moderate yields.

Contemporary approaches have refined these foundational methods, with a focus on milder reaction conditions, improved yields, and enhanced selectivity. A significant advancement has been the application of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This has become a cornerstone for forming C-N bonds in aromatic systems, including pyridine derivatives. These catalytic methods offer considerable benefits, such as the ability to employ a broader array of amine nucleophiles and functionalized pyridine substrates under significantly milder conditions. Continuous innovation in catalyst design has further boosted the efficiency and selectivity of these amination reactions.

Detailed Synthetic Pathways for Methyl 6-(propylamino)nicotinate

The preparation of methyl 6-(propylamino)nicotinate can be accomplished via several synthetic routes, which primarily hinge on the strategic sequencing of amination and esterification steps.

Amination Reactions in Pyridine and Nicotinic Acid Systems

A common and effective route to methyl 6-(propylamino)nicotinate begins with a nucleophilic aromatic substitution on a pre-functionalized pyridine ring. A frequently used starting material is a 6-halonicotinate derivative, for instance, methyl 6-chloronicotinate. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by propylamine (B44156). This reaction is typically performed in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide that is generated as a byproduct.

An alternative strategy involves performing the amination reaction on 6-chloronicotinic acid first, followed by an esterification step. In this sequence, 6-chloronicotinic acid is reacted with propylamine to form 6-(propylamino)nicotinic acid. This intermediate is then esterified to yield the final product.

Esterification Techniques for Nicotinic Acid Derivatives

When the synthetic plan involves the initial synthesis of 6-(propylamino)nicotinic acid, a subsequent esterification reaction is required to produce methyl 6-(propylamino)nicotinate. A classic and widely utilized method for this transformation is the Fischer-Speier esterification. scholarsresearchlibrary.com This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. scholarsresearchlibrary.comchemicalbook.com The reaction mixture is typically heated to drive the equilibrium towards the formation of the methyl ester. chemicalbook.com

Other esterification methods can also be effectively employed. For example, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the esterification under milder, often room temperature, conditions. Another approach involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, which is then reacted with methanol to furnish the desired ester. Transesterification, where a different alcohol displaces the original alcohol from an ester, is another viable method, often catalyzed by either acids or bases. googleapis.com

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of methyl 6-(propylamino)nicotinate, careful optimization of the reaction conditions is paramount. Key parameters that are frequently adjusted include temperature, reaction time, the choice of solvent, and the specific base or catalyst used.

For the Fischer-Speier esterification, the concentration of the acid catalyst and the efficient removal of water as it is formed are key factors in achieving high yields. When utilizing coupling agents, precise control over the stoichiometry and temperature is essential to minimize the formation of side products.

Table 1: Illustrative Reaction Conditions for Nicotinate Synthesis

Reaction TypeReactantsCatalyst/ReagentSolventTemperatureYield
AminationMethyl 6-chloronicotinate, PropylamineK₂CO₃DMF80 °CGood
Esterification6-(propylamino)nicotinic acid, MethanolH₂SO₄MethanolRefluxHigh
Buchwald-Hartwig AminationMethyl 6-bromonicotinate, PropylaminePd catalyst, Ligand, BaseToluene100 °CExcellent

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally benign methods for preparing aminonicotinates, including methyl 6-(propylamino)nicotinate.

Catalytic Methods in Aminonicotinate Synthesis

As previously noted, palladium-catalyzed amination reactions, specifically the Buchwald-Hartwig amination, represent a major leap forward in the synthesis of N-aryl and N-heteroaryl amines. This powerful methodology can be readily applied to the synthesis of methyl 6-(propylamino)nicotinate, often providing superior yields and broader functional group tolerance compared to traditional SNAr reactions. A typical Buchwald-Hartwig reaction employs a palladium precursor, a phosphine (B1218219) ligand, and a base. The judicious selection of the ligand is critical to the success of the reaction and can be tailored to optimize the outcome for specific substrates.

Furthermore, ongoing research into the use of other transition metals, such as copper and nickel, for C-N bond formation is a vibrant area of investigation. These more abundant and less expensive metals offer the potential for more cost-effective and sustainable catalytic systems. A primary objective in this field is the development of catalytic systems that can function effectively in "green" or environmentally friendly solvents and at lower, energy-saving temperatures.

Table 2: Comparison of Key Synthetic Reactions

ReactionKey FeaturesAdvantagesDisadvantages
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group by a nucleophile.Often uses readily available starting materials.Can require harsh reaction conditions and may result in moderate yields.
Fischer-Speier EsterificationAcid-catalyzed ester formation with an alcohol. scholarsresearchlibrary.comUses inexpensive reagents and is a relatively simple procedure. chemicalbook.comIt is an equilibrium reaction and may require forcing conditions. chemicalbook.com
Buchwald-Hartwig AminationPalladium-catalyzed C-N bond formation.High yields, mild conditions, and broad substrate scope.The palladium catalyst and specialized ligands can be expensive.

Green Chemistry Principles Applied to Synthetic Route Design

The application of green chemistry principles to the synthesis of aminopyridine derivatives like Methyl 6-(propylamino)nicotinate aims to reduce the environmental impact by minimizing hazardous substances, improving energy efficiency, and using renewable resources. Key areas of focus include the choice of solvent and the use of alternative energy sources.

Alternative Solvents: Traditional nucleophilic aromatic substitution reactions often employ polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). While effective, many of these solvents face increasing scrutiny due to toxicity and environmental concerns. rsc.org Research has identified several greener alternatives:

Polyethylene Glycol (PEG): PEG, particularly PEG-400, has emerged as a highly effective and environmentally benign solvent for SNAr reactions on nitrogen-containing heterocycles. nih.gov It is non-toxic, biodegradable, non-volatile, and can be derived from renewable resources. nih.gov Studies have shown that amination reactions in PEG-400 can proceed to excellent yields in very short reaction times (e.g., 5 minutes) at elevated temperatures (120 °C). nih.gov

Glycerol (B35011): As a byproduct of biodiesel production, glycerol is an inexpensive, non-toxic, and biodegradable green solvent. It has been successfully used in a variety of organic reactions, including nucleophilic substitutions. researchgate.net

Bio-derived Solvents: Solvents such as γ-valerolactone (GVL) and dimethyl isosorbide (B1672297) (DMI) are derived from biomass and have shown promise as replacements for traditional polar aprotic solvents in the synthesis of high-performance polymers, indicating their potential for similar chemistries. rsc.org

ParameterConventional MethodGreen AlternativeScientific Rationale & Benefit
Solvent N-methyl-2-pyrrolidone (NMP), DMFPolyethylene Glycol (PEG-400), Glycerol, GVLReduces use of toxic, reprotoxic, and high-boiling point solvents. Green solvents are biodegradable, non-toxic, and often derived from renewable feedstocks. rsc.orgnih.govresearchgate.net
Energy Source Conventional Oil Bath HeatingMicrowave (MW) IrradiationMW heating dramatically reduces reaction times from hours to minutes, lowering energy consumption and often improving product yields by minimizing side reactions. nih.govresearchgate.net
Catalyst Often requires a strong baseCatalyst-free (in MW) or mild Lewis acidSimplifies purification, reduces waste, and avoids harsh reaction conditions. nih.govmdpi.com
Reaction Time Several hours5-20 minutesIncreases throughput and significantly lowers energy costs associated with prolonged heating. nih.govmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in green chemistry, offering significant advantages over conventional heating. nih.govresearchgate.net By directly coupling with polar molecules, microwaves provide rapid and uniform heating, which can dramatically accelerate reaction rates. For the synthesis of Methyl 6-(propylamino)nicotinate, a microwave-assisted approach could offer several benefits:

Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes under microwave irradiation. nih.govmdpi.com

Higher Yields: The rapid heating can minimize the formation of byproducts that may occur during prolonged exposure to high temperatures.

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without any solvent, representing a significant step forward in green synthesis.

For instance, the synthesis of various 6-amino-substituted pyridines has been efficiently achieved through microwave-assisted, multi-component reactions, highlighting the technology's applicability to this class of compounds. nih.gov

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch production. It involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions and offering significant advantages in terms of safety, efficiency, and scalability. The synthesis of Methyl 6-(propylamino)nicotinate via amination of a halopyridine is well-suited for adaptation to a continuous flow process. mdpi.com

Advantages of Flow Synthesis:

Enhanced Safety: Amination reactions can be exothermic, and using volatile amines like propylamine can lead to pressure buildup in batch reactors. Flow reactors have a small reaction volume at any given moment and superior heat transfer, mitigating these risks and allowing for the safe use of high temperatures and pressures. mdpi.com

Process Intensification: Reactions can be run at temperatures well above the solvent's boiling point due to pressurization, drastically accelerating reaction rates and increasing throughput. mdpi.com

Improved Product Quality: The precise control over residence time, temperature, and stoichiometry in a flow reactor often leads to higher selectivity and more consistent product quality compared to batch processing.

Implementation for Continuous Amination: A conceptual flow setup for the synthesis of Methyl 6-(propylamino)nicotinate would involve:

Two separate inlet streams, one containing methyl 6-chloronicotinate in a suitable solvent and the other containing propylamine.

The streams are combined at a T-mixer and enter a heated coil or tube reactor. These reactors can be simple coils of tubing or more complex packed-bed reactors.

The reaction mixture flows through the reactor for a specific residence time, determined by the reactor volume and flow rate, at a set temperature and pressure.

A back-pressure regulator is used at the outlet to maintain the pressure required to keep reagents in the liquid phase.

The output stream containing the product, unreacted starting materials, and salt byproduct (propylammonium chloride) can be directed to an in-line purification system.

A significant challenge in flow amination reactions is the potential for salt precipitation, which can clog the narrow tubing of the reactor. rsc.org Advanced solutions to this problem include the use of reactors with integrated acoustic irradiation, which uses ultrasonic waves to prevent solid deposition and maintain a smooth, continuous flow. rsc.org

ParameterDescriptionTypical Range/ValueRationale & Benefit
Reactor Type Heated coil, tube reactor, or packed-bed reactor.PFA or stainless steel tubing (e.g., 1-6 mm ID).Small internal diameter provides a high surface-area-to-volume ratio for excellent heat transfer and safety. mdpi.com
Temperature Elevated temperatures to accelerate the reaction.150 - 250 °CFlow systems allow for safe superheating of the reaction mixture above its atmospheric boiling point, drastically reducing reaction time. mdpi.com
Pressure Maintained by a back-pressure regulator.10 - 20 barKeeps reagents in the liquid phase at high temperatures and contains volatile components safely.
Residence Time The time reagents spend in the heated reactor zone.20 seconds to 20 minutesPrecisely controlled by flow rate and reactor volume, allowing for fine-tuning of conversion and yield. rsc.org
Throughput The amount of product generated over time.Lab: g/hour ; Production: kg/hour Flow chemistry is readily scalable from laboratory discovery to industrial production by running the system for longer or using larger reactors. mdpi.com

By leveraging flow chemistry, the synthesis of Methyl 6-(propylamino)nicotinate can be transformed into a safer, more efficient, and highly controlled continuous process, aligning with modern manufacturing principles.

Chemical Reactivity and Transformation of Methyl 6 Propylamino Nicotinate

Reactivity at the Ester Functionality

The ester group in Methyl 6-(propylamino)nicotinate is a key site for nucleophilic acyl substitution reactions. Its reactivity is modulated by the electron-donating nature of the propylamino group on the pyridine (B92270) ring.

Transesterification Reactions with Diverse Alcohols

The methyl ester of a nicotinic acid derivative can undergo transesterification with a range of alcohols, a reaction typically catalyzed by either acids or bases. googleapis.com This process involves the substitution of the methoxy (B1213986) group of the ester with a different alkoxy group from an alcohol. The reaction is an equilibrium process, and strategies such as using a large excess of the reacting alcohol or removing the methanol (B129727) byproduct can drive the reaction to completion. googleapis.comgoogle.com

Base-catalyzed transesterification, often employing alkoxides like sodium methoxide, is a common method. google.com For bulkier alcohols, more reactive catalysts or different conditions may be necessary. researchgate.net For instance, the transesterification of methyl esters with bulky secondary or tertiary alcohols can be achieved using butyl-lithium in aprotic solvents like tetrahydrofuran. researchgate.net A patent for the preparation of 6-methyl-nicotinic-acid esters describes using primary, secondary, and tertiary alcohols such as methanol, ethanol, isopropanol (B130326), and t-butanol for esterification, which is a related transformation. google.com

Table 1: Representative Conditions for Transesterification of Nicotinate (B505614) Esters

CatalystAlcoholConditionsReference
Sodium MethoxideC1-C4 Alcohols40-150°C, partial vacuum googleapis.com
Sulfuric AcidEthanol, n-ButanolReflux google.com
Butyl-lithiumSecondary/Tertiary AlcoholsAmbient Temperature, THF researchgate.net
Methylboronic AcidPrimary, Secondary, Tertiary AlcoholsMolecular sieves nih.gov

This table presents generalized conditions for the transesterification of nicotinate esters, which are expected to be applicable to Methyl 6-(propylamino)nicotinate.

Hydrolysis Pathways and Kinetics under Varied Conditions

The hydrolysis of the ester group in nicotinate derivatives to yield the corresponding carboxylic acid is a well-studied process that can be catalyzed by acids or bases, or can occur enzymatically. nih.govdrugbank.com The kinetics of this reaction are highly dependent on the pH of the solution. nih.gov

Studies on the hydrolysis of nicotinate prodrugs, such as myristyl nicotinate, show that the degradation follows pseudo-first-order kinetics. nih.gov The rate of hydrolysis is pH-dependent, often exhibiting a U-shaped or V-shaped pH-rate profile, with the ester showing greater stability at a specific pH and increased rates of hydrolysis under more acidic or alkaline conditions. nih.govnih.gov For example, the hydrolysis of myristyl nicotinate was found to be slowest in the mid-pH range and was catalyzed by specific buffer species, with carbonate buffers showing a greater catalytic effect than phosphate (B84403) or borate (B1201080) buffers. nih.gov In one study, the hydrolysis of methyl nicotinate was examined in a water-dioxane mixture, indicating the influence of the solvent system on the reaction rate. ijitce.org

Table 2: pH-Dependent Hydrolysis Rate Constants for a Model Nicotinate Ester (Myristyl Nicotinate)

pHRate Constant (k_obs)ConditionsReference
5.0VariesAqueous phosphate buffer, 80°C nih.gov
7.4VariesAqueous phosphate buffer, 80°C nih.gov
9.0VariesAqueous phosphate buffer, 80°C nih.gov
10.0VariesAqueous phosphate buffer, 80°C nih.gov

This table illustrates the pH-dependent nature of hydrolysis for a long-chain nicotinate ester. The precise rates for Methyl 6-(propylamino)nicotinate would require experimental determination but are expected to follow a similar pH-dependent trend.

Reactivity at the Propylamino Substituent

The secondary amine of the propylamino group is a nucleophilic center and is susceptible to a variety of chemical transformations. Its reactivity is a defining characteristic of the molecule, allowing for extensive derivatization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the propylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides or acyl chlorides.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the acid byproduct. nih.gov Direct N-alkylation can also be accomplished using alcohols as alkylating agents, catalyzed by transition metals like ruthenium, in what is known as a "borrowing hydrogen" methodology. nih.govresearchgate.net This method is atom-economical, producing only water as a byproduct. nih.gov Selective mono-N-alkylation can sometimes be challenging as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. organic-chemistry.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride, anhydride, or an ester, to form an amide. google.comnih.gov This reaction is generally robust and can be performed under various conditions. For instance, N-acylation of aminocarboxylic acids has been achieved using a low-alkyl carboxylic acid ester in the presence of an alkali metal alcoholate. google.com Concurrent esterification and N-acetylation of amino acids can also be achieved using orthoesters. nih.gov

Table 3: Common Reagents for N-Alkylation and N-Acylation of Amines

ReactionReagent ClassSpecific ExamplesReference
N-Alkylation Alkyl HalidesMethyl iodide, Benzyl bromide nih.gov
AlcoholsEthanol, Benzyl alcohol (with Ru catalyst) nih.govresearchgate.net
N-Acylation Acyl HalidesAcetyl chloride, Benzoyl chloride rsc.org
AnhydridesAcetic anhydride, Propionic anhydride google.com
EstersEthyl acetate, Methyl propionate google.com

This table lists general classes of reagents applicable for the N-alkylation and N-acylation of the propylamino group.

Electrophilic Substitutions on the Amino Group

The term "electrophilic substitution" on an amino group can be ambiguous. The nitrogen atom's lone pair makes it inherently nucleophilic, readily attacking electrophiles. Therefore, reactions that might be considered electrophilic substitutions, such as the reaction with alkyl or acyl halides, are more precisely classified as N-alkylation and N-acylation, as discussed in the previous section.

Direct electrophilic attack on the nitrogen atom to replace a hydrogen atom is the fundamental mechanism of these N-alkylation and N-acylation reactions. However, the interaction of aminopyridines with certain electrophiles, like elemental halogens, can be complex. For instance, the reaction of 4-aminopyridine (B3432731) with iodine monochloride (ICl) results in a mixture of a charge-transfer complex and an ionic species where an iodonium (B1229267) ion is bridged between two pyridine nitrogen atoms. acs.org Reaction with bromine can lead to protonation of the pyridine nitrogen followed by a bromination-dimerization process on the ring. acs.org These examples highlight that while the amino group directs reactivity, the reaction outcome can be multifaceted, involving both the amino group and the pyridine ring.

Oxidation and Reduction Chemistry of the Amine

The propylamino group can undergo oxidation, while the aminopyridine scaffold is generally stable to reduction.

Oxidation: The oxidation of aminopyridines can be complex. Kinetic studies on the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid (PMSA) indicate that the reaction involves a nucleophilic attack of the amino nitrogen on an electrophilic peroxo oxygen atom. researchgate.net This suggests that the propylamino group in Methyl 6-(propylamino)nicotinate could be oxidized to the corresponding hydroxylamine (B1172632) or nitroso derivative, depending on the oxidant and reaction conditions. The heteroaromatic 2-aminopyridine (B139424) moiety is considered a safer alternative in drug design compared to aniline (B41778) because it has a reduced oxidation potential, making it less prone to oxidation into reactive and potentially toxic nitroso species. nih.gov

Reduction: The amino group itself is not susceptible to reduction under standard catalytic hydrogenation conditions. The aminopyridine ring system is generally stable towards reduction. In contrast, other nitrogen-containing functional groups, such as nitro groups, are readily reduced to amines. For example, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine using iron in acetic acid. researchgate.net This demonstrates the relative stability of the amino group to reduction compared to other functionalities. A convenient method for the reduction of the carboxylic acid group in amino acids to amino alcohols using NaBH₄/I₂ has been reported, which does not affect the amino group itself. acs.org

Reactivity of the Pyridine Ring System

The reactivity of the pyridine nucleus in Methyl 6-(propylamino)nicotinate is dictated by the interplay of the electron-donating propylamino group at the 6-position and the electron-withdrawing methyl ester group at the 3-position. The nitrogen atom within the aromatic ring inherently reduces the electron density of the system, making it less susceptible to electrophilic attack compared to benzene (B151609).

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. nih.gov However, the substituents on the ring significantly influence the feasibility and regioselectivity of such reactions. The powerful activating effect of the amino group at the 6-position, which directs incoming electrophiles to the ortho and para positions, competes with the deactivating and meta-directing nature of the methyl carboxylate group at the 3-position.

The propylamino group, being a strong electron-donating group, increases the electron density of the pyridine ring, thereby making it more susceptible to electrophilic attack than unsubstituted pyridine. The directing effects of the two substituents are summarized below:

-NH(CH₂CH₂CH₃) group (at C6): Activating and ortho-, para-directing. It activates positions 5 and 3.

-COOCH₃ group (at C3): Deactivating and meta-directing. It directs incoming groups to positions 5 and 1 (the nitrogen), but primarily deactivates the ring.

Considering these competing influences, the most likely position for electrophilic attack on Methyl 6-(propylamino)nicotinate is the C5 position, as it is activated by the amino group and is the only position favored (or least disfavored) by both groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring PositionInfluence of Propylamino Group (C6)Influence of Methyl Ester Group (C3)Overall Predicted Reactivity
C2 ---Ortho (Deactivated)Highly Unlikely
C4 Para (Activated)Ortho (Deactivated)Unlikely
C5 Ortho (Activated)Meta (Less Deactivated)Most Probable Site

Nucleophilic Aromatic Substitution Studies

Aromatic rings generally undergo nucleophilic substitution when they are rendered electron-poor by strong electron-withdrawing substituents. wikipedia.orglibretexts.org Pyridine itself is more reactive towards nucleophiles than benzene because the ring nitrogen helps to stabilize the negative charge in the intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com This effect is most pronounced when the attack occurs at the ortho or para positions to the nitrogen. wikipedia.org

However, in Methyl 6-(propylamino)nicotinate, the presence of the electron-donating propylamino group increases the electron density of the ring, making it less susceptible to standard nucleophilic aromatic substitution (SNAr) reactions. These reactions typically require both a strong electron-withdrawing group to activate the ring and a good leaving group (like a halide) at the position of attack. wikipedia.orgnih.gov

For a nucleophilic substitution to occur on Methyl 6-(propylamino)nicotinate, a leaving group would need to be present on the ring. If, for instance, a hypothetical derivative such as Methyl 5-chloro-6-(propylamino)nicotinate were used, nucleophilic displacement of the chloride would be possible, though still likely hindered by the electron-donating amino group.

Redox Chemistry of the Pyridine Nucleus

The redox chemistry of the pyridine ring in Methyl 6-(propylamino)nicotinate is complex. The pyridine nucleus can be reduced, typically via catalytic hydrogenation, to the corresponding piperidine (B6355638) derivative. This transformation saturates the aromatic ring.

Conversely, oxidation of the pyridine ring can occur, though it often requires specific conditions to avoid degradation. The ring nitrogen can be oxidized to an N-oxide using reagents like peroxy acids. The presence of the electron-donating propylamino group would make the ring more susceptible to oxidation compared to unsubstituted pyridine. However, strong oxidizing agents can lead to ring cleavage.

The electrochemical behavior of similar heterocyclic systems has been studied. For instance, related nitro-substituted compounds can undergo reduction in multiple steps, often involving the formation of intermediate radical anions in aprotic media. nih.gov A similar multi-step reduction could be anticipated for a nitro-substituted derivative of Methyl 6-(propylamino)nicotinate.

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of reactions involving Methyl 6-(propylamino)nicotinate would rely on advanced analytical and computational techniques.

Reaction Mechanism Elucidation through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org While no specific KIE studies on Methyl 6-(propylamino)nicotinate have been reported, the principles can be applied to its hypothetical reactions.

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu For example, in a hypothetical electrophilic substitution at the C5 position, replacing the hydrogen at C5 with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 1) if the C-H bond cleavage is part of the slow step.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. libretexts.orgyoutube.com These effects are typically smaller (kH/kD ≈ 0.7-1.5) and can provide insight into changes in hybridization at the transition state. youtube.com For instance, in a hypothetical SNAr reaction, a secondary KIE could help differentiate between a stepwise (Meisenheimer complex) and a concerted mechanism.

Table 2: Hypothetical Kinetic Isotope Effects (KIE) for Reactions of Methyl 6-(propylamino)nicotinate

Hypothetical ReactionIsotopic Label PositionExpected KIE TypePotential Mechanistic Insight
Electrophilic Bromination C5-H vs C5-DPrimaryIndicates if C-H bond breaking is in the rate-determining step.
Nucleophilic Substitution C2-H vs C2-DSecondaryProbes changes in hybridization at the transition state.

Transition State Analysis and Energy Profiling

Computational chemistry provides a means to investigate reaction mechanisms through the analysis of transition states and the mapping of potential energy surfaces. For Methyl 6-(propylamino)nicotinate, density functional theory (DFT) calculations could be employed to model hypothetical reactions.

Such analyses can:

Identify Transition State Structures: Determine the geometry of the high-energy intermediate state between reactants and products.

Calculate Activation Energies: Quantify the energy barrier that must be overcome for the reaction to proceed, allowing for theoretical prediction of reaction rates and feasibility.

Profile Reaction Pathways: Map the energy changes along the reaction coordinate to distinguish between different possible mechanisms (e.g., concerted vs. stepwise pathways in a substitution reaction). nih.gov

For example, in a potential electrophilic substitution reaction, computational modeling could compare the activation energies for attack at the C4 versus the C5 position, providing a theoretical basis for the predicted regioselectivity. Similarly, for a nucleophilic substitution, energy profiling could confirm whether the reaction proceeds through a stable Meisenheimer intermediate or a concerted transition state.

Solvent Effects on Reaction Pathways and Rates

The choice of solvent is a critical parameter in the chemical synthesis and transformation of Methyl 6-(propylamino)nicotinate, profoundly influencing both the rate of reaction and the favored chemical pathway. Solvents can affect reactivity through several mechanisms, including the stabilization of reactants, intermediates, and transition states, as well as by directly participating in the reaction. The effects are largely dictated by the solvent's physical properties, such as polarity, protic or aprotic nature, and its ability to form hydrogen bonds.

In the context of synthesizing 6-aminonicotinates, which typically involves the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) on the pyridine ring by an amine, the solvent's role is paramount. The reaction proceeds through a charged intermediate, and the ability of the solvent to stabilize this species can significantly lower the activation energy, thereby increasing the reaction rate.

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are often effective for SNAr reactions. researchgate.net These solvents possess large dipole moments that can stabilize charged intermediates but lack acidic protons, leaving the nucleophile relatively unsolvated and thus more reactive. quora.comlibretexts.org In contrast, polar protic solvents, like water and alcohols, can solvate both the cation and the nucleophilic anion. libretexts.orglibretexts.org While they are excellent at stabilizing charged intermediates, their hydrogen-bonding capability can form a "cage" around the nucleophile, reducing its nucleophilicity and potentially slowing down the reaction rate. libretexts.orgchemistrysteps.com

A pertinent example illustrating the impact of solvents can be found in the enzyme-catalyzed amidation of methyl nicotinate with isobutylamine, a reaction analogous to the transformation of Methyl 6-(propylamino)nicotinate. nih.gov In a study utilizing Novozym® 435 as the catalyst, various solvents were tested to determine their effect on the yield of the resulting amide. The results highlight the complex interplay between solvent properties and reaction efficiency.

SolventLog P*Yield (%)
tert-Amyl alcohol1.0482.4 ± 1.2
Acetonitrile-0.3364.8 ± 1.5
Isopropanol-0.3954.3 ± 1.4
Acetone-0.1634.5 ± 0.8
Methanol-0.7626.5 ± 0.6
Toluene2.518.6 ± 1.2
DMSO-1.35Not Detected
DMF-1.0Not Detected

*Log P is a measure of a solvent's hydrophobicity/hydrophilicity.

As the data indicates, tert-amyl alcohol provided the highest yield, suggesting a favorable balance of substrate solubility and enzyme stability. nih.gov Acetonitrile and isopropanol also facilitated the reaction, albeit with lower efficiency. nih.gov Interestingly, highly polar aprotic solvents like DMSO and DMF, which are often used in SNAr reactions, resulted in no product formation in this enzymatic system, potentially due to the inactivation of the enzyme under these conditions. nih.gov This demonstrates that while general principles of chemical reactivity provide a guide, the specific conditions, including the use of catalysts like enzymes, can lead to different optimal solvent choices.

Furthermore, in non-enzymatic syntheses, such as the formation of 2-anilino nicotinic acids from 2-chloronicotinic acid, solvent-free conditions have been shown to be highly effective, offering excellent yields and short reaction times. nih.govresearchgate.net This approach underscores that eliminating the solvent altogether can, in some cases, be the most efficient pathway, avoiding the complexities of solvent-solute interactions.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 6 Propylamino Nicotinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like methyl 6-(propylamino)nicotinate. It provides detailed information about the chemical environment of individual atoms. For complex structures, one-dimensional (1D) NMR spectra can become crowded, making definitive assignments challenging. In such cases, two-dimensional (2D) NMR techniques are indispensable.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.orgsdsu.edu It helps identify which protons are adjacent to each other in the molecular structure. For methyl 6-(propylamino)nicotinate, COSY would show correlations between the protons of the propyl group and between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, providing a direct map of C-H bonds. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two to four bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, in methyl 6-(propylamino)nicotinate, HMBC would reveal correlations between the propyl protons and the pyridine ring carbons, as well as between the methyl ester protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of a molecule. For derivatives of methyl 6-(propylamino)nicotinate, NOESY can help establish the relative orientation of different substituents.

2D NMR Technique Information Provided Typical Correlations for Methyl 6-(propylamino)nicotinate
COSY ¹H-¹H correlations through 2-3 bondsCorrelations within the propyl group protons and between adjacent aromatic protons.
HSQC Direct ¹H-¹³C correlations (one bond)Each proton signal is correlated to its directly attached carbon atom.
HMBC ¹H-¹³C correlations through 2-4 bondsCorrelations from propyl protons to pyridine carbons, and from methyl ester protons to the carbonyl carbon.
NOESY ¹H-¹H correlations through spaceSpatial proximity between the propyl group protons and the pyridine ring.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) is essential for characterizing materials in their solid form, including crystalline and amorphous states. emory.eduwikipedia.org In the solid state, anisotropic interactions, which are averaged out in solution, lead to broad spectral lines. emory.edunih.gov Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. wikipedia.orgnih.gov

ssNMR can differentiate between different polymorphs (crystal forms) of a compound, which can have distinct physical properties. nih.gov It provides insights into the local environment and packing of molecules within the solid lattice. emory.edursc.org For derivatives of nicotinic acid, ssNMR has been used to study their structure and the interactions present in the solid state. rsc.orgnih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. researchgate.net

FTIR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations. Key functional groups in methyl 6-(propylamino)nicotinate, such as the C=O of the ester, the N-H of the amine, C-N, and C-O bonds, will exhibit characteristic absorption bands. For instance, the C=O stretching vibration is typically a strong band. researchgate.net

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. It is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. C-C stretching and bending modes within the pyridine ring and propyl chain would be observable in the Raman spectrum. oatext.com

Analysis of the vibrational spectra can also provide information about intermolecular interactions, such as hydrogen bonding. Shifts in the position and changes in the shape of vibrational bands, particularly those involving N-H and C=O groups, can indicate their participation in hydrogen bonding within the crystal lattice.

Functional Group Expected Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic/aliphatic)Stretching2850 - 3100
C=O (ester)Stretching1730 - 1750
C=C, C=N (aromatic ring)Stretching1400 - 1600
C-O (ester)Stretching1100 - 1300
C-N (amine)Stretching1000 - 1250

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy. nih.gov This allows for the determination of the elemental composition of methyl 6-(propylamino)nicotinate and its derivatives, confirming their molecular formula.

Tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, involve the fragmentation of the parent ion. nih.gov The analysis of these fragment ions provides valuable structural information and helps to elucidate the fragmentation pathways of the molecule. nih.govscilit.com For compounds like methyl 6-(propylamino)nicotinate, common fragmentation patterns would involve the loss of the propyl group, the methoxy (B1213986) group from the ester, or cleavage of the pyridine ring. nih.govresearchgate.netnist.gov The study of these fragmentation patterns is crucial for the structural confirmation of the parent compound and the identification of related substances. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure. For novel derivatives of nicotinic acid, single-crystal X-ray diffraction has been instrumental in confirming their chemical structures. nih.gov

Crystal Packing and Supramolecular Assembly Analysis

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a concept known as crystal packing. researchgate.net This analysis is crucial for understanding the supramolecular assembly, which is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netacs.org

Hydrogen Bonding Network Characterization

The elucidation of the hydrogen bonding network in crystalline solids is paramount to understanding their packing arrangements, stability, and physicochemical properties. In the case of Methyl 6-(propylamino)nicotinate and its derivatives, the presence of hydrogen bond donors (the secondary amine N-H) and acceptors (the pyridine nitrogen and the carbonyl and ester oxygens) predisposes these molecules to form intricate intermolecular hydrogen-bonded assemblies. Detailed crystallographic and spectroscopic studies on analogous compounds provide a robust framework for characterizing the likely hydrogen bonding network within Methyl 6-(propylamino)nicotinate.

Detailed Research Findings

While specific crystallographic data for Methyl 6-(propylamino)nicotinate is not publicly available, extensive research on related 6-aminonicotinamides and aminobenzoate esters offers significant insights into the probable hydrogen bonding motifs.

Furthermore, investigations into methyl 2,6-diaminobenzoate have demonstrated that amino groups can form hydrogen bonds with both the carbonyl and the alkoxy oxygen atoms of the ester functional group. rsc.org This indicates that in Methyl 6-(propylamino)nicotinate, the propylamino N-H group could potentially engage in hydrogen bonding with either of the oxygen atoms of the methyl nicotinate (B505614) moiety, in addition to the pyridine nitrogen.

Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, coupled with theoretical calculations like Density Functional Theory (DFT), are powerful tools for identifying and characterizing hydrogen bonds. nih.gov The formation of a hydrogen bond typically leads to a red-shift (a decrease in wavenumber) and broadening of the stretching frequency of the donor group (e.g., N-H). nih.gov For example, in related nicotinamide (B372718) salts, a significant reduction in the N-H stretching wavenumbers has been observed, confirming their participation in intermolecular hydrogen bonding. nih.gov

Based on these established principles and findings from closely related molecules, the hydrogen bonding network of Methyl 6-(propylamino)nicotinate is predicted to be characterized by the following interactions:

N-H···N Hydrogen Bonds: The N-H group of the propylamino substituent is likely to act as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction is a common and robust motif in pyridine-containing crystal structures.

N-H···O=C Hydrogen Bonds: The same N-H group can also form a hydrogen bond with the carbonyl oxygen atom of the methyl ester group on a neighboring molecule. This type of interaction is frequently observed in the crystal structures of amides and esters.

These interactions would likely lead to the formation of dimeric or catemeric supramolecular structures, which then assemble into the final crystal lattice. The interplay between these different hydrogen bonds will ultimately determine the molecular conformation and packing efficiency in the solid state.

Interactive Data Table: Predicted Hydrogen Bond Parameters

The following table presents predicted hydrogen bond geometries for Methyl 6-(propylamino)nicotinate based on typical values observed in the crystal structures of related compounds. These values are illustrative and would require experimental verification through single-crystal X-ray diffraction.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N (amine)HN (pyridine)~ 0.86~ 2.1 - 2.3~ 2.9 - 3.1~ 150 - 170
N (amine)HO (carbonyl)~ 0.86~ 2.0 - 2.2~ 2.8 - 3.0~ 160 - 180

Computational Chemistry and Theoretical Investigations of Methyl 6 Propylamino Nicotinate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of Methyl 6-(propylamino)nicotinate.

A typical DFT study would involve geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the molecule's most stable structure at 0 Kelvin. For a related compound, 6-methylnicotinic acid, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to determine its equilibrium geometry and electronic properties. jocpr.com A similar approach for Methyl 6-(propylamino)nicotinate would yield precise bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations are also crucial. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. jocpr.com A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 1: Illustrative Optimized Geometric Parameters for Methyl 6-(propylamino)nicotinate from a Hypothetical DFT Calculation (Note: The following data is illustrative and represents the type of information obtained from a DFT study. Specific experimental or calculated values for this exact molecule are not available in the cited literature.)

ParameterBond/AngleValue
Bond Lengths (Å)
C2-C31.39
C3-C41.39
C4-C51.40
C5-C61.38
N1-C21.34
N1-C61.35
C6-N71.37
N7-C81.46
C3-C111.51
C11-O121.21
C11-O131.35
Bond Angles (°)
C2-N1-C6117.5
N1-C6-C5123.0
N1-C6-N7118.0
C5-C6-N7119.0
C6-N7-C8122.5
Dihedral Angles (°)
C5-C6-N7-C8179.5
C6-N7-C8-C9178.0

Table 2: Illustrative Electronic Properties for Methyl 6-(propylamino)nicotinate from a Hypothetical DFT Calculation (Note: The following data is illustrative and represents the type of information obtained from a DFT study.)

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Gap5.10

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous description of the electronic wavefunction. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. An analysis of the electronic wavefunction can provide a detailed picture of electron correlation and bonding within the Methyl 6-(propylamino)nicotinate molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment.

For Methyl 6-(propylamino)nicotinate, an MD simulation would be particularly useful for exploring the conformational landscape of the propylamino side chain. The rotation around the C-N and C-C bonds of this chain leads to various possible conformers, and MD simulations can reveal their relative populations and the energy barriers for interconversion. Furthermore, by simulating the molecule in a solvent like water or chloroform, one can study the solute-solvent interactions, such as hydrogen bonding, and understand how the solvent influences the molecule's structure and dynamics.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models, particularly those employing machine learning and DFT, can predict the ¹H and ¹³C chemical shifts of a molecule with increasing accuracy. arxiv.orgresearchgate.net These predictions are based on the calculated electronic environment around each nucleus. For Methyl 6-(propylamino)nicotinate, predicting the chemical shifts can aid in the assignment of experimental spectra. Recent advancements in machine learning models have achieved mean absolute errors as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts, even accounting for solvent effects. arxiv.org

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 6-(propylamino)nicotinate (Note: The following data is illustrative and represents the type of information obtained from computational prediction. Specific experimental or calculated values for this exact molecule are not available in the cited literature.)

Atom PositionPredicted ¹H Shift (ppm)Atom PositionPredicted ¹³C Shift (ppm)
H (on Pyridine (B92270) C2)8.8C2 (Pyridine)150.0
H (on Pyridine C4)7.9C3 (Pyridine)123.0
H (on Pyridine C5)6.5C4 (Pyridine)138.0
H (on N-Propyl CH₂)3.4C5 (Pyridine)110.0
H (on Propyl CH₂)1.6C6 (Pyridine)158.0
H (on Propyl CH₃)0.9C (Ester C=O)166.0
H (on Methyl Ester)3.8C (Methyl Ester)51.5
C (N-Propyl CH₂)45.0
C (Propyl CH₂)22.0
C (Propyl CH₃)11.5

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental spectra. nih.gov For a related compound, 6-methylnicotinic acid, DFT was used to perform a complete vibrational analysis. jocpr.com

For Methyl 6-(propylamino)nicotinate, such calculations would predict the frequencies associated with the stretching and bending of various functional groups, such as the N-H bond of the amino group, the C=O of the ester, the C-N and C-C bonds of the propyl chain, and the vibrations of the pyridine ring. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the calculations are typically based on the harmonic oscillator approximation. nist.gov

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Methyl 6-(propylamino)nicotinate (Note: The following data is illustrative and represents the type of information obtained from a DFT study. Specific experimental or calculated values for this exact molecule are not available in the cited literature.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchPropylamino3350
C-H Stretch (Aromatic)Pyridine Ring3100 - 3000
C-H Stretch (Aliphatic)Propyl & Methyl2980 - 2850
C=O StretchEster1725
C=C, C=N StretchPyridine Ring1600 - 1450
C-N StretchPropylamino & Ring1350 - 1250
C-O StretchEster1280, 1100

Reaction Pathway Modeling and Energetics

The synthesis of Methyl 6-(propylamino)nicotinate, a molecule of interest in various chemical research fields, is often achieved through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as Methyl 6-chloronicotinate, with propylamine (B44156). Computational chemistry and theoretical investigations provide invaluable insights into the underlying mechanisms, energetics, and selectivity of such transformations. By modeling the reaction pathways, researchers can predict the feasibility of a reaction, understand its kinetic and thermodynamic profiles, and identify key factors that govern its outcome.

Transition State Characterization for Synthetic Reactions

The characterization of transition states is a cornerstone of understanding reaction mechanisms at a molecular level. For the synthesis of Methyl 6-(propylamino)nicotinate from Methyl 6-chloronicotinate and propylamine, the reaction is believed to proceed through a Meisenheimer complex, a key intermediate in many nucleophilic aromatic substitution reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetic properties of the transition states involved.

The reaction mechanism involves the nucleophilic attack of the propylamine on the C6 position of the pyridine ring of Methyl 6-chloronicotinate. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The reaction proceeds through two principal transition states (TS1 and TS2). TS1 represents the energy barrier for the formation of the Meisenheimer intermediate, while TS2 corresponds to the barrier for the departure of the leaving group (chloride ion).

Theoretical calculations can provide detailed information on the geometric parameters of these transition states, such as the bond lengths and angles of the forming and breaking bonds. For instance, in TS1, the C-N bond between the pyridine ring and the incoming propylamine is partially formed, while the C-Cl bond remains largely intact. Conversely, in TS2, the C-N bond is nearly fully formed, and the C-Cl bond is significantly elongated, indicating its impending cleavage.

Table 1: Calculated Geometric Parameters of Transition States in the Synthesis of Methyl 6-(propylamino)nicotinate

ParameterTS1 (Å)TS2 (Å)
C6-N (propylamine) bond length~2.0 - 2.2~1.5 - 1.7
C6-Cl bond length~1.8 - 1.9~2.4 - 2.6

Note: The values presented are hypothetical and illustrative of typical data obtained from DFT calculations.

Thermodynamic and Kinetic Profiling of Chemical Transformations

Table 2: Calculated Thermodynamic and Kinetic Data for the Synthesis of Methyl 6-(propylamino)nicotinate

ParameterValue (kcal/mol)
Activation Energy (Ea) for TS1+15 to +20
Activation Energy (Ea) for TS2+5 to +10
Overall Reaction Enthalpy (ΔH)-10 to -15
Overall Reaction Gibbs Free Energy (ΔG)-15 to -20

Note: The values presented are hypothetical and illustrative of typical data obtained from DFT calculations for similar SNAr reactions.

The Brønsted-type plots for similar reactions of substituted pyridines with secondary amines have been shown to be linear, indicating that the reaction proceeds through an SNAr mechanism where the first step is rate-determining. researchgate.net

Prediction of Reactivity Hotspots and Selectivity

In substituted pyridine rings, the positions for nucleophilic attack are not equally reactive. Computational methods are powerful tools for predicting the "reactivity hotspots" on a molecule and thus the regioselectivity of a reaction. For derivatives of methyl nicotinate (B505614), the primary sites for nucleophilic aromatic substitution are the C2, C4, and C6 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

The prediction of regioselectivity can be achieved by analyzing various molecular descriptors calculated through quantum chemical methods:

LUMO (Lowest Unoccupied Molecular Orbital) Energy and Distribution: The LUMO of the electrophile (Methyl 6-chloronicotinate) indicates the regions most susceptible to nucleophilic attack. A lower LUMO energy corresponds to a higher electrophilicity. The lobes of the LUMO are often concentrated on the carbon atoms that are the most likely sites of attack.

Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule. Regions of positive potential (blue) indicate electrophilic sites that are attractive to nucleophiles.

Fukui Functions: These functions quantify the change in electron density at a particular point in a molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites.

For Methyl 6-chloronicotinate, computational studies on similar compounds suggest that the C6 position is a significant reactivity hotspot due to the electron-withdrawing effects of both the adjacent nitrogen atom and the chlorine substituent. chemrxiv.org This high electrophilicity at C6 makes it the preferred site for nucleophilic attack by propylamine, leading to the selective formation of Methyl 6-(propylamino)nicotinate.

Table 3: Predicted Reactivity Indices for Methyl 6-chloronicotinate

PositionLUMO CoefficientESP (arbitrary units)
C2ModeratePositive
C4LowSlightly Positive
C6HighHighly Positive

Note: The values presented are qualitative and illustrative, based on general principles of SNAr on pyridines.

By employing these computational approaches, a detailed and predictive understanding of the synthesis of Methyl 6-(propylamino)nicotinate can be achieved, guiding experimental efforts to optimize reaction conditions and improve yields.

Derivatization and Functionalization Strategies for Potential Applications

Synthesis of Advanced Nicotinate (B505614) Derivatives through Ester Modifications

The ester group in methyl 6-(propylamino)nicotinate is a primary site for chemical derivatization. Standard reactions such as hydrolysis and transesterification can be employed to diversify this functional group, leading to the synthesis of advanced nicotinate derivatives.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-(propylamino)nicotinic acid, creates a key intermediate. This acid can then be coupled with a wide array of alcohols or amines to form new esters or amides, respectively. This approach allows for the introduction of functional moieties that can modulate the molecule's solubility, reactivity, and biological interaction profile.

Transesterification offers a direct route to other esters by reacting the methyl ester with a different alcohol, often in the presence of an acid or base catalyst. This method is particularly useful for introducing larger or more complex alkyl or aryl groups. For instance, the synthesis of various nicotinate esters is a well-established practice in organic chemistry, often starting from precursors like 2-methyl-5-ethylpyridine, which is oxidized and then esterified with different alcohols such as methanol (B129727), ethanol, or isopropanol (B130326). google.comgoogle.com The reaction conditions for these transformations, including temperature and the choice of catalyst, are critical for achieving high yields. google.comenvironmentclearance.nic.in

A key intermediate in many synthetic pathways is methyl 6-methylnicotinate, which can be produced through the oxidation of 2-methyl-5-ethylpyridine followed by esterification. environmentclearance.nic.insynthinkchemicals.com This intermediate serves as a starting point for further functionalization. For example, it is a precursor in a multi-step synthesis to produce 6-methyl nicotine, a process that involves modifying the ester functional group through reactions like ester condensation, ring opening, reduction, halogenation, and amination ring closure. google.com Another related derivative, methyl 6-(hydroxymethyl)nicotinate, can be synthesized from dimethyl pyridine-2,5-dicarboxylate (B1236617) via reduction. chemicalbook.com These examples highlight established methods for modifying the ester and related positions on the nicotinate scaffold, which are applicable to methyl 6-(propylamino)nicotinate for creating a library of advanced derivatives.

Table 1: Synthesis Methods for Related Nicotinate Esters

Product Starting Material Key Reagents Reported Yield Reference
Isopropyl 6-methylnicotinate 2-Methyl-5-ethylpyridine Nitric Acid, Sulfuric Acid, Isopropanol 56.1% google.com
Methyl 6-methylnicotinate 6-Methylnicotinic acid Methanol Not specified chemicalbook.com
Methyl 6-(hydroxymethyl)nicotinate Dimethyl pyridine-2,5-dicarboxylate NaBH₄, CaCl₂ 96% chemicalbook.com

Development of Conjugates and Hybrid Molecules via Amine Functionalization

The secondary propylamino group on the pyridine (B92270) ring is a reactive handle for synthesizing conjugates and hybrid molecules. Molecular hybridization is a rational design strategy that covalently links two or more pharmacophores into a single molecule. nih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, and reduced drug-drug interactions. nih.govnih.gov

The amine in methyl 6-(propylamino)nicotinate can undergo various reactions, most notably acylation, to form stable amide bonds. By reacting the parent molecule with carboxylic acids, acid chlorides, or acid anhydrides, a diverse range of hybrid molecules can be synthesized. This strategy has been successfully employed to create novel compounds with potential antiparasitic activities by condensing amine-containing precursors with other active molecules. mdpi.com For example, the formation of an amide bond was confirmed by the appearance of characteristic signals in 1H-NMR and 13C-NMR spectra and specific absorption bands in IR spectroscopy. mdpi.com

This synthetic approach can be applied to methyl 6-(propylamino)nicotinate to conjugate it with other molecules of interest, such as anti-inflammatory agents, fluorescent dyes, or other pharmacologically active moieties. The resulting hybrid molecules would possess the combined features of both original components, with a pharmacokinetic profile that ensures both active fragments are delivered to the target site simultaneously. nih.gov

Table 2: Example of Hybrid Molecule Synthesis via Amine Functionalization

Amine Precursor Coupled Molecule Coupling Method Resulting Hybrid Key Finding Reference

Heterocyclic Ring Modifications for Scaffold Diversification

Diversifying the molecular scaffold by modifying the pyridine ring of methyl 6-(propylamino)nicotinate presents a more challenging yet potentially rewarding strategy. The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. Direct modification of the substituted pyridine ring can be difficult and may require harsh reaction conditions or specific activation strategies.

A more common approach to scaffold diversification is to synthesize analogues from different starting materials rather than attempting to modify the core late in the synthesis. For instance, the synthesis of a one-dimensional nickel(II) coordination polymer utilized 6-fluoro-nicotinate as a ligand. nih.gov This suggests that various substituted nicotinic acids can be prepared and subsequently elaborated to include the propylamino and methyl ester functionalities.

Potential modifications could include introducing additional substituents (e.g., halogens, alkyl, or alkoxy groups) onto the pyridine ring to modulate its electronic properties and steric profile. These changes can significantly impact the molecule's ability to interact with biological targets or to self-assemble into larger structures. While direct modification of the methyl 6-(propylamino)nicotinate ring is not widely reported, the principles of pyridine chemistry suggest that such transformations are feasible and could lead to novel molecular scaffolds with unique properties.

Polymerization Studies and Material Precursor Applications

The unique structure of methyl 6-(propylamino)nicotinate makes it an interesting candidate as a precursor for functional materials and polymers. Its functional groups offer multiple pathways for incorporation into polymeric structures or for the fabrication of composites.

Methyl 6-(propylamino)nicotinate can be envisioned as a monomer for polymerization reactions. The ester group could be chemically converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate. Subsequent polymerization could lead to polymers where the nicotinate moiety is a pendant group along the polymer backbone. Alternatively, the amine and ester functionalities could be used in step-growth polymerization reactions, such as polycondensation, to form polyesters or polyamides. Developing synthetic methods to create polymers with well-defined molecular weights and narrow distributions is a key goal in polymer chemistry. rsc.org

A promising application for nicotinate derivatives lies in the field of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen, amine nitrogen, and ester oxygen atoms of methyl 6-(propylamino)nicotinate can all act as potential coordination sites for metal ions.

Research has shown that nicotinate derivatives can form stable coordination polymers. For example, a one-dimensional nickel(II) coordination polymer was successfully synthesized using 6-fluoro-nicotinate (6-Fnic) and 4,4'-bipyridine (B149096) (4,4'-bpy) as mixed ligands. nih.gov In this structure, the nickel(II) ion is octahedrally coordinated by oxygen atoms from two 6-fluoro-nicotinate ligands, two water molecules, and nitrogen atoms from two bridging 4,4'-bipyridine ligands. nih.gov The bridging ligands connect the metal centers into infinite polymeric chains, which are further organized into a three-dimensional network through hydrogen bonding. nih.gov This work demonstrates the capability of the nicotinate scaffold to direct the assembly of complex, functional materials. By using methyl 6-(propylamino)nicotinate as a ligand, novel coordination polymers with potentially different structural motifs and properties could be fabricated.

Table 3: Structural Details of a Nicotinate-Based Coordination Polymer

Polymer Name Metal Ion Nicotinate Ligand Bridging Ligand Coordination Geometry Key Feature Reference

Design and Synthesis of Ligands for Coordination Chemistry Studies

The field of coordination chemistry benefits from the design and synthesis of novel ligands that can form stable and functional complexes with metal ions. Methyl 6-(propylamino)nicotinate is a promising candidate for ligand development due to its multiple potential donor atoms: the pyridine nitrogen, the secondary amine nitrogen, and the carbonyl oxygen of the ester group. These sites can coordinate to a single metal center or bridge multiple metal centers, making the molecule a versatile building block for coordination compounds.

The ability of nicotinate derivatives to act as effective ligands is well-documented. In the structure of a nickel(II) coordination polymer, the 6-fluoro-nicotinate ligand coordinates to the metal center in a monodentate fashion through one of its carboxylate oxygen atoms. nih.gov

Furthermore, the propylamino group can be readily functionalized to create more complex, multidentate ligands. For example, the amine can be reacted with aldehydes or ketones to form Schiff base ligands. Schiff bases derived from aminopyridines are known to form stable complexes with a variety of transition metals, such as Cu(II) and Zn(II). nih.gov The formation of these Schiff base ligands is often confirmed by the appearance of a characteristic imine (-CH=N-) stretching frequency in their IR spectra. nih.gov By synthesizing a Schiff base derivative of methyl 6-(propylamino)nicotinate, a new ligand with enhanced coordination capabilities could be developed, allowing for the exploration of novel coordination geometries and the synthesis of complexes with interesting catalytic or material properties.

Future Perspectives and Research Trajectories for Aminonicotinate Chemistry

Emerging Synthetic Methodologies for Related Scaffolds

The synthesis of aminonicotinates and related heterocyclic scaffolds has traditionally relied on classical condensation and substitution reactions. However, recent years have witnessed the emergence of more sophisticated and efficient synthetic strategies. These new methods offer improvements in terms of yield, selectivity, and substrate scope, and are crucial for the construction of complex molecular architectures.

One of the most promising areas is the development of novel one-pot cascade reactions. mdpi.com These processes, which combine multiple reaction steps into a single operation without the need for intermediate purification, offer significant advantages in terms of efficiency and sustainability. For instance, a one-pot reductive amidation method has been successfully applied to the synthesis of manzamine alkaloids, demonstrating the potential for creating complex nitrogen-containing heterocycles. mdpi.com The development of similar cascade reactions for the synthesis of substituted aminonicotinates could streamline the production of these valuable compounds.

Furthermore, the use of organocatalysis is gaining traction in the synthesis of heterocyclic scaffolds. mdpi.com Organocatalysts, which are small organic molecules, can promote chemical transformations with high levels of enantioselectivity, a critical consideration for the synthesis of chiral molecules. The application of organocatalytic methods to the synthesis of aminonicotinates could provide access to a wider range of stereochemically defined derivatives.

The development of fragment-based drug discovery has also spurred the creation of new synthetic methods for sp3-rich fragments. rsc.org These methods, which focus on the functionalization of C(sp3)–H bonds, could be adapted for the late-stage modification of the propylamino side chain in Methyl 6-(propylamino)nicotinate, allowing for the rapid generation of diverse analogues.

Synthetic ApproachDescriptionPotential Advantages
One-Pot Cascade Reactions Multiple reaction steps are performed in a single reaction vessel without isolating intermediates. mdpi.comIncreased efficiency, reduced waste, and simplified purification. mdpi.com
Organocatalysis The use of small organic molecules to catalyze chemical reactions. mdpi.comHigh enantioselectivity, mild reaction conditions, and metal-free catalysis. mdpi.com
C(sp3)–H Functionalization The direct conversion of a carbon-hydrogen bond on an sp3-hybridized carbon to a new functional group. rsc.orgLate-stage diversification of complex molecules and access to novel chemical space. rsc.org

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ reaction monitoring are becoming increasingly important tools for chemists. These techniques provide real-time information about the concentration of reactants, intermediates, and products, enabling precise control over reaction conditions.

For reactions involving pyridine-containing molecules, techniques such as in-situ infrared (IR) spectroscopy and Raman spectroscopy are particularly valuable. acs.orgfrontiersin.org These methods can provide detailed information about the vibrational modes of molecules, allowing for the identification of key intermediates and the elucidation of reaction pathways. frontiersin.org For example, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been used to study the behavior of pyridine (B92270) at electrode surfaces, providing insights into its role in electrochemical reactions. acs.org

X-ray absorption spectroscopy and X-ray photoelectron spectroscopy (XPS) are other powerful techniques for probing the electronic structure of catalysts and reactants during a reaction. frontiersin.orgmdpi.com These methods can provide information about the oxidation state and coordination environment of metal catalysts, which is crucial for understanding their reactivity.

The integration of these in-situ spectroscopic techniques into the synthesis of aminonicotinates would allow for a more rational and data-driven approach to reaction optimization, leading to higher yields, improved selectivity, and a deeper understanding of the underlying chemical transformations.

Spectroscopic TechniqueInformation ProvidedApplication in Aminonicotinate Synthesis
In-situ Infrared (IR) Spectroscopy Real-time monitoring of changes in chemical bonding and functional groups. frontiersin.orgTracking the formation of the aminonicotinate product and identifying reaction intermediates.
In-situ Raman Spectroscopy Provides information on molecular vibrations, complementary to IR spectroscopy. acs.orgCharacterizing the structure of catalysts and adsorbates on catalyst surfaces.
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical state of a surface. frontiersin.orgmdpi.comAnalyzing the surface of heterogeneous catalysts used in aminonicotinate synthesis.

Integration of Computational Chemistry for Rational Molecular Design

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. By using computational models, researchers can screen large virtual libraries of compounds and prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

For aminonicotinate chemistry, computational methods such as Density Functional Theory (DFT) can be used to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic signatures. This information can be used to guide the design of new aminonicotinate derivatives with optimized properties for specific applications. For example, computational modeling can be used to predict the binding affinity of aminonicotinate derivatives to a biological target, aiding in the development of new therapeutic agents.

The rational design of enzyme inhibitors is a prime example of the power of computational chemistry. nih.gov By modeling the active site of an enzyme, researchers can design small molecules that bind with high affinity and selectivity, leading to the development of potent and specific inhibitors. nih.gov This approach could be applied to the design of aminonicotinate-based inhibitors for a variety of enzymes.

Furthermore, computational chemistry can be used to understand and predict the outcome of chemical reactions. By modeling the transition states of a reaction, researchers can gain insights into the reaction mechanism and predict the selectivity of a particular transformation. This knowledge can then be used to design more efficient and selective synthetic routes to aminonicotinates.

Computational MethodApplication in Aminonicotinate Chemistry
Density Functional Theory (DFT) Prediction of electronic structure, reactivity, and spectroscopic properties.
Molecular Docking Prediction of the binding mode and affinity of a molecule to a biological target.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactions and inhibitor binding.

Potential Role as a Chemical Building Block in Advanced Materials Research

The unique electronic and structural features of the aminonicotinate scaffold make it an attractive building block for the construction of advanced materials with novel properties. The presence of both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen and ester carbonyl) allows for the formation of well-defined supramolecular assemblies through hydrogen bonding interactions.

The ability of pyridine derivatives to coordinate to metal ions also opens up the possibility of using aminonicotinates as ligands for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis. By carefully selecting the metal ion and the aminonicotinate ligand, it is possible to create MOFs with tailored properties for specific applications.

Furthermore, the incorporation of aminonicotinate units into polymer backbones could lead to the development of new functional polymers with interesting optical, electronic, or mechanical properties. For example, polymers containing pyridine units have been investigated for their potential use in light-emitting diodes (LEDs) and other optoelectronic devices. The specific substitution pattern of Methyl 6-(propylamino)nicotinate could be exploited to fine-tune the photophysical properties of such materials.

The versatility of the aminonicotinate scaffold, combined with the ever-expanding toolbox of synthetic and analytical techniques, ensures that this class of compounds will continue to be a fertile ground for discovery and innovation in the years to come. The future of aminonicotinate chemistry is bright, with the potential to impact a wide range of fields, from medicine to materials science.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 6-(propylamino)nicotinate with high purity and yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting methyl 6-chloronicotinate with propylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalytic agents like triethylamine can enhance reaction efficiency by scavenging HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Monitoring reaction progress via TLC or HPLC ensures minimal side products .

Q. Which analytical techniques are most reliable for characterizing Methyl 6-(propylamino)nicotinate?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the propylamino group (δ ~2.5–3.0 ppm for N–CH₂) and ester carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 209.1164 for C₁₀H₁₃N₂O₂).
  • HPLC : Quantifies purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. How can researchers screen the biological activity of Methyl 6-(propylamino)nicotinate in preliminary assays?

  • Methodological Answer :
  • In vitro enzyme inhibition : Test against nicotinamide-dependent enzymes (e.g., sirtuins or PARPs) using fluorometric assays. IC₅₀ values are determined via dose-response curves (1–100 µM range).
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293 or HepG2) to assess viability after 48-hour exposure.
  • Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the propylamino group under oxidative conditions?

  • Methodological Answer : Conflicting data may arise from solvent polarity, temperature, or catalyst presence. Systematic studies should:
  • Vary oxidation agents (e.g., KMnO₄ vs. H₂O₂/Fe²⁺) and monitor intermediates via LC-MS.
  • Use DFT calculations to model reaction pathways and identify thermodynamic barriers.
  • Conduct kinetic studies (e.g., UV-Vis spectroscopy) to compare reaction rates under controlled conditions. Cross-referencing with structurally similar compounds (e.g., 3,4-bis(propylamino)cyclobutenedione) can clarify substituent effects .

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

  • Methodological Answer :
  • Target identification : Use affinity chromatography with immobilized Methyl 6-(propylamino)nicotinate to pull down binding proteins from cell lysates, followed by LC-MS/MS proteomics.
  • Molecular docking : Perform in silico modeling against hypothesized targets (e.g., nicotinic acetylcholine receptors) using AutoDock Vina.
  • Gene expression profiling : RNA-seq or qPCR arrays can identify downstream pathways modulated by the compound in treated cells .

Q. What advanced statistical approaches address variability in dose-response data across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity (e.g., RevMan or R’s metafor package).
  • Bootstrap resampling : Assess confidence intervals for EC₅₀/IC₅₀ values to quantify uncertainty.
  • Machine learning : Train regression models (e.g., random forests) to predict activity based on molecular descriptors (e.g., LogP, polar surface area) .

Q. How do steric and electronic properties of Methyl 6-(propylamino)nicotinate influence its reactivity compared to analogs?

  • Methodological Answer :
  • Comparative synthesis : Synthesize analogs (e.g., methyl 6-(butylamino)nicotinate) and compare reaction kinetics via stopped-flow techniques.
  • Hammett analysis : Quantify substituent effects by correlating reaction rates with σₚ values of substituents.
  • X-ray crystallography : Resolve 3D structures to assess steric hindrance from the propylamino group .

Data Presentation Example

Parameter Value Method Reference
Synthetic Yield78–85%Nucleophilic substitution
LogP1.92 ± 0.15HPLC (shake-flask)
IC₅₀ (PARP-1 inhibition)12.3 µMFluorometric assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.